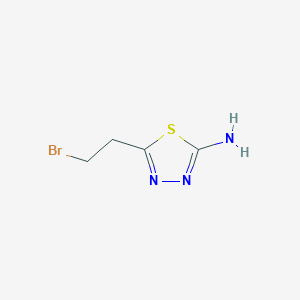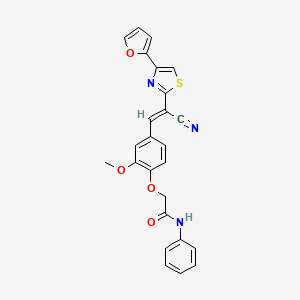
Acide 6-(méthylsulfonyl)nicotinique
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Methylsulfonyl)nicotinic acid is a chemical compound with the molecular formula C7H7NO4S . It is a solid substance .
Molecular Structure Analysis
The molecular structure of 6-(Methylsulfonyl)nicotinic acid is represented by the InChI code:1S/C7H7NO4S/c1-13(11,12)6-3-2-5(4-8-6)7(9)10/h2-4H,1H3,(H,9,10) . This indicates the presence of a methylsulfonyl group attached to a nicotinic acid molecule. Physical and Chemical Properties Analysis
6-(Methylsulfonyl)nicotinic acid is a solid substance . It has a molecular weight of 201.2 g/mol . The compound should be stored in an inert atmosphere at room temperature .Applications De Recherche Scientifique
Pharmacologie
Acide 6-(méthylsulfonyl)nicotinique: a montré des promesses dans diverses applications pharmacologiques. Ses dérivés ont été efficaces dans le traitement de maladies telles que la pneumonie et les maladies rénales, et certains ont montré une efficacité contre la maladie d'Alzheimer . La capacité du composé à moduler les taux lipidiques a également suscité un intérêt pour son potentiel à réduire le risque de crises cardiaques et d'autres maladies cardiovasculaires .
Science des matériaux
En science des matériaux, l'this compound est apprécié pour sa pureté et sa stabilité, ce qui en fait un candidat pour une utilisation dans la synthèse de matériaux complexes. Sa forme solide à température ambiante et ses conditions de stockage en atmosphère inerte suggèrent des applications potentielles dans le développement de nouveaux matériaux .
Synthèse chimique
Ce composé joue un rôle crucial dans la synthèse chimique, servant de brique de base pour diverses voies de synthèse. Il est impliqué dans la préparation de composés pharmaceutiques contenant des cycles hétérocycliques à six chaînons, qui sont courants dans de nombreux médicaments modernes .
Chimie analytique
This compound: est utilisé en chimie analytique pour sa pureté constante et sa capacité à être utilisé comme standard ou composé de référence dans diverses analyses. Sa forme physique solide facilite la manipulation et la mesure en laboratoire .
Recherche en sciences de la vie
En recherche en sciences de la vie, l'this compound est utilisé pour ses propriétés bioactives. Il est souvent utilisé dans l'étude des processus cellulaires et peut être un composant du développement d'outils et d'essais de recherche en sciences de la vie .
Applications cliniques
Bien que les applications cliniques directes de l'this compound lui-même ne soient peut-être pas généralisées, ses dérivés sont utilisés en milieu clinique. Ils ont été appliqués dans le traitement de la dyslipidémie et comme co-médicaments pour inhiber les effets secondaires indésirables de la niacine dans les traitements cardiovasculaires .
Safety and Hazards
The compound is classified as having acute toxicity when ingested (Category 4, H302), causing skin irritation (Category 2, H315), serious eye irritation (Category 2A, H319), and may cause respiratory irritation (Category 3, H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and avoiding contact with skin and eyes .
Orientations Futures
While specific future directions for 6-(Methylsulfonyl)nicotinic acid are not mentioned in the sources, there is a general interest in the potential therapeutic potentials of nicotinic acid and its derivatives . These compounds could be explored for their potential in treating other inflammatory diseases such as multiple sclerosis or psoriasis .
Analyse Biochimique
Biochemical Properties
6-(Methylsulfonyl)nicotinic acid plays a significant role in biochemical reactions, particularly those involving redox reactions and metabolic pathways. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is known to interact with nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP), which are crucial coenzymes in redox reactions. These interactions are essential for the compound’s role in cellular metabolism and energy production .
Cellular Effects
The effects of 6-(Methylsulfonyl)nicotinic acid on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the levels of high-density lipoprotein cholesterol (HDL-C) and low-density lipoprotein cholesterol (LDL-C), thereby impacting lipid metabolism . Additionally, it plays a role in the regulation of gene expression related to metabolic processes.
Molecular Mechanism
At the molecular level, 6-(Methylsulfonyl)nicotinic acid exerts its effects through several mechanisms. It binds to specific enzymes and proteins, leading to either inhibition or activation of these biomolecules. For instance, it can inhibit certain enzymes involved in lipid metabolism, thereby reducing the levels of LDL-C . Furthermore, it can activate pathways that enhance the production of HDL-C, contributing to its beneficial effects on lipid profiles.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-(Methylsulfonyl)nicotinic acid have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under inert atmospheric conditions at room temperature
Metabolic Pathways
6-(Methylsulfonyl)nicotinic acid is involved in several metabolic pathways, including those related to the synthesis and salvage of NAD+. It interacts with enzymes such as nicotinamide phosphoribosyltransferase (NAMPT) and nicotinamide nucleotide adenylyltransferase (NMNAT), which are crucial for the conversion of nicotinic acid to NAD+ . These interactions play a vital role in maintaining cellular energy balance and redox homeostasis.
Transport and Distribution
The transport and distribution of 6-(Methylsulfonyl)nicotinic acid within cells and tissues are mediated by specific transporters and binding proteins. It is known to be highly soluble in water, which facilitates its distribution in the aqueous compartments of cells . Additionally, its interaction with transport proteins ensures its efficient uptake and localization within target tissues.
Subcellular Localization
The subcellular localization of 6-(Methylsulfonyl)nicotinic acid is primarily in the cytoplasm, where it participates in various metabolic processes. It may also localize to specific organelles such as the mitochondria, where it contributes to energy production and redox reactions . The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments.
Propriétés
IUPAC Name |
6-methylsulfonylpyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO4S/c1-13(11,12)6-3-2-5(4-8-6)7(9)10/h2-4H,1H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXELRDIIZXYOMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NC=C(C=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1186663-34-2 |
Source


|
| Record name | 6-methanesulfonylpyridine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Methyl 5-[2-(4-fluorophenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2585884.png)
![3-(benzenesulfonyl)-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B2585885.png)
![5-(4-Methoxypyrimidin-2-yl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2585888.png)


![N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-8-methoxy-2-oxochromene-3-carboxamide](/img/structure/B2585894.png)


![2-chloro-N-[4-(2-oxopyrrolidin-1-yl)benzyl]acetamide](/img/structure/B2585898.png)





